Cyclohexanecarboxaldehyde oxime (CAS 4715-11-1) is a versatile aliphatic aldoxime characterized by a cyclohexane ring bonded to a terminal hydroxyimino group. Unlike ketoximes, which are primarily utilized for ring-expansion rearrangements, this compound serves as a direct precursor for the synthesis of cyclohexanecarbonitrile and corresponding nitrile oxides [1]. Its procurement relevance lies in its suitability for mild dehydrative conditions—including Swern-type oxidations and biocatalytic dehydration via aldoxime dehydratases (Oxds)—to yield high-purity nitriles without the harsh thermal or acidic conditions required by traditional amide dehydration [2]. Furthermore, it is a key building block for [3+2]-cycloadditions to form complex heterocycles like isoxazoles, making it a critical intermediate in both pharmaceutical discovery and green-chemistry manufacturing [3].
Substituting cyclohexanecarboxaldehyde oxime with closely related analogs fundamentally alters the reaction pathway and product outcome. If a buyer substitutes this compound with cyclohexanone oxime (a ketoxime), the material will undergo a Beckmann rearrangement to form caprolactam (a seven-membered ring) rather than dehydrating to a nitrile, completely changing the molecular backbone [1]. Similarly, substituting with aromatic aldoximes like benzaldehyde oxime fails in biocatalytic workflows; many aliphatic aldoxime dehydratases exhibit strict substrate specificity and are entirely inactive toward aryl-aldoximes [2]. Procurement must specify this exact aliphatic aldoxime to ensure compatibility with mild nitrile synthesis and specific cycloaddition protocols [3].
The structural difference between cyclohexanecarboxaldehyde oxime (an aldoxime) and cyclohexanone oxime (a ketoxime) dictates completely divergent synthetic outcomes. Under dehydrating conditions or Swern-type catalytic oxidation, cyclohexanecarboxaldehyde oxime undergoes rapid dehydration to yield cyclohexanecarbonitrile (up to 83% yield) [1]. In contrast, treating cyclohexanone oxime under acidic or activating conditions triggers a Beckmann rearrangement, resulting in ring expansion to caprolactam [2].
| Evidence Dimension | Primary reaction pathway and major product |
| Target Compound Data | Dehydrates to cyclohexanecarbonitrile (retains 6-membered ring) |
| Comparator Or Baseline | Cyclohexanone oxime (undergoes ring expansion to caprolactam) |
| Quantified Difference | 100% divergence in product scaffold (nitrile vs. lactam) |
| Conditions | Standard dehydrating or activating conditions (e.g., Swern oxidation or acidic catalysis) |
Procurement must select the aldoxime to synthesize terminal nitriles, as the ketoxime analog will irreversibly alter the ring structure.
In enzymatic synthesis using aldoxime dehydratases (e.g., Oxd from Pseudomonas sp. or Bacillus sp.), aliphatic and aromatic oximes exhibit drastically different compatibilities. Cyclohexanecarboxaldehyde oxime is an active substrate for aliphatic Oxds, achieving high conversion to cyclohexanecarbonitrile (e.g., 94% yield in 24 hours at room temperature) [1]. Conversely, aromatic comparators like benzaldehyde oxime are often poorly accepted or completely inactive with these specific aliphatic dehydratases, yielding 0% conversion under identical biocatalytic conditions [2].
| Evidence Dimension | Biocatalytic conversion to nitrile (Oxd enzymes) |
| Target Compound Data | 94% yield of cyclohexanecarbonitrile |
| Comparator Or Baseline | Benzaldehyde oxime (0% conversion with strict aliphatic Oxds) |
| Quantified Difference | >90% difference in enzymatic conversion efficiency |
| Conditions | Aldoxime dehydratase (Oxd) biocatalysis at room temperature, 24 h |
For green chemistry workflows utilizing aliphatic Oxds, this specific aliphatic oxime is mandatory, as aromatic substitutes will halt the enzymatic cascade.
Cyclohexanecarboxaldehyde oxime serves as a highly efficient precursor for generating nitrile oxides under mild, visible-light photocatalytic oxidation. When subjected to H-bond mediated photocatalysis in air, it smoothly converts to the corresponding nitrile oxide, which can be trapped in [3+2] cycloadditions to form isoxazolines [1]. Compared to traditional hydroximinoyl chloride precursors that require harsh chlorinating agents (like NCS or Cl2) and stoichiometric base, this direct oxime oxidation proceeds with high atom economy and avoids corrosive byproducts, achieving high yields of the cycloadduct [1].
| Evidence Dimension | Precursor activation conditions |
| Target Compound Data | Direct photocatalytic oxidation (visible light, air) |
| Comparator Or Baseline | Traditional hydroximinoyl chlorides (requires Cl2/NCS and base) |
| Quantified Difference | Elimination of stoichiometric halogenating agents and bases |
| Conditions | Visible-light photocatalysis (456 nm) vs. traditional base-promoted dehydrohalogenation |
Buyers scaling up cycloaddition reactions can use this oxime to bypass corrosive, multi-step hydroximinoyl chloride generation in favor of single-step photocatalysis.
Used as an optimal substrate in green-chemistry workflows employing aldoxime dehydratases (Oxds) to produce cyclohexanecarbonitrile. This allows manufacturers to achieve high conversions (up to 94%) at room temperature without the use of hazardous chemical dehydrating agents [1].
Procured as a stable precursor for generating aliphatic nitrile oxides via mild photocatalytic oxidation. This enables efficient [3+2] cycloadditions with alkenes and alkynes for pharmaceutical library generation, bypassing the need for corrosive chlorinating reagents [2].
Utilized in process chemistry where temperature-sensitive substrates require conversion to nitriles. Using catalytic DMSO and oxalyl chloride, this oxime dehydrates rapidly (yielding ~83% in 20 minutes), avoiding the harsh heating typically required for primary amide dehydration [3].